1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]butane-1,4-dione
Description
1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]butane-1,4-dione is a complex organic compound that features a combination of isoquinoline and piperazine moieties
Properties
IUPAC Name |
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-(4-methylsulfonylpiperazin-1-yl)butane-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O6S/c1-28-17-12-15-6-7-22(14-16(15)13-18(17)29-2)20(25)5-4-19(24)21-8-10-23(11-9-21)30(3,26)27/h12-13H,4-11,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJRWOROCGATNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CCC(=O)N3CCN(CC3)S(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]butane-1,4-dione typically involves multi-step organic reactions. The starting materials might include 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and 4-(methylsulfonyl)piperazine. The synthesis could involve:
Nucleophilic substitution reactions: to introduce the piperazine moiety.
Oxidation reactions: to form the butane-1,4-dione structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: to speed up the reaction.
Solvents: to dissolve reactants and control the reaction environment.
Temperature and pressure control: to ensure the reaction proceeds efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]butane-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Such as dichloromethane, ethanol, or water.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield different ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]butane-1,4-dione would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline derivatives: Compounds with similar isoquinoline structures.
Piperazine derivatives: Compounds with similar piperazine structures.
Uniqueness
1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]butane-1,4-dione is unique due to its specific combination of functional groups and structural features, which may confer unique biological or chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
